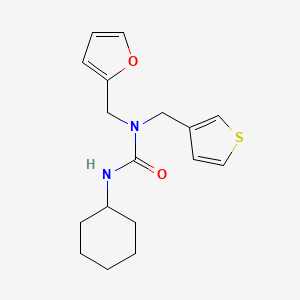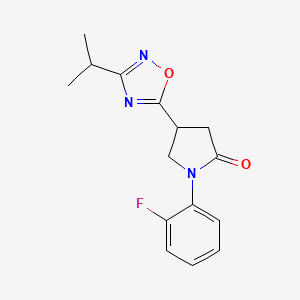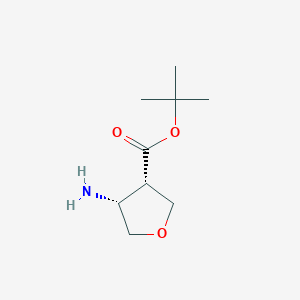
tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry.
Wirkmechanismus
Tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate exerts its inhibitory activity against enzymes such as DPP-4 and POP by binding to their active sites and preventing substrate binding. The compound has been shown to exhibit a high degree of selectivity towards these enzymes, which makes it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
Tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate has been shown to have various biochemical and physiological effects. Inhibition of DPP-4 has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of type 2 diabetes. Inhibition of POP has been shown to have anti-inflammatory and neuroprotective effects, which makes it a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has high selectivity towards enzymes such as DPP-4 and POP. However, the compound has some limitations as well. It has low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, the compound has not been extensively studied for its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate. One potential direction is the development of new synthetic methods that improve the yield and purity of the compound. Another potential direction is the study of the compound's potential toxicity and side effects in order to determine its safety for use in humans. Furthermore, the compound's potential applications in other fields such as biochemistry and biotechnology should be explored. Finally, the development of new derivatives and analogs of tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate with improved properties and selectivity should be pursued.
Conclusion:
Tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate is a promising compound with potential applications in drug discovery, medicinal chemistry, and biochemistry. Its potent inhibitory activity against enzymes such as DPP-4 and POP makes it a promising candidate for the treatment of diseases such as type 2 diabetes, cancer, and Alzheimer's disease. However, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of tert-butyl (S)-4-chloro-3-hydroxybutanoate with (S)-tert-butyl 3-hydroxy-4-aminooxalanate in the presence of a base such as sodium hydride. The reaction yields tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate as the desired product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate)-4-aminooxolane-3-carboxylate has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). These enzymes are involved in the regulation of various physiological processes such as glucose metabolism, immune response, and inflammation. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of diseases such as type 2 diabetes, cancer, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
tert-butyl (3S,4R)-4-aminooxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMOCFGCVKWHU-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1COC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)
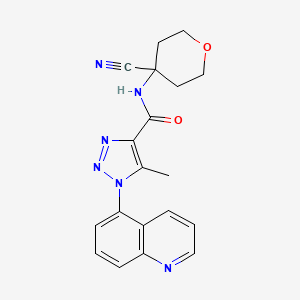
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
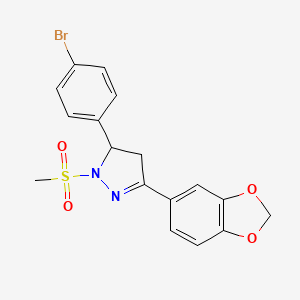
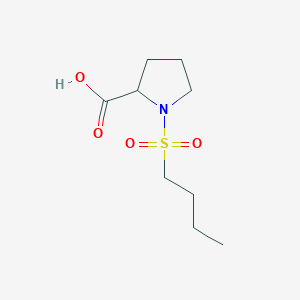

![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2921407.png)
